High-Affinity 5-HT2A Receptor Binding: 5-HT2A Antagonist 3 vs. Pimavanserin and Ketanserin
5-HT2A antagonist 3 binds to the human 5-HT2A receptor with a pKi of 9 (Ki ≈ 1 nM), as determined by competition binding assays [1]. This affinity is comparable to pimavanserin (pKi = 9.3 in membranes, Ki ≈ 0.5 nM) and substantially higher than ketanserin (Ki = 2.5 nM) . The compound also exhibits functional antagonism and inverse agonism with a pIC50 of 8.7 .
| Evidence Dimension | 5-HT2A Receptor Binding Affinity |
|---|---|
| Target Compound Data | pKi = 9 (Ki ≈ 1 nM) |
| Comparator Or Baseline | Pimavanserin: pKi = 9.3 (Ki ≈ 0.5 nM) in membranes; Ketanserin: Ki = 2.5 nM |
| Quantified Difference | ~2.5-fold lower affinity than pimavanserin; ~2.5-fold higher affinity than ketanserin |
| Conditions | Human 5-HT2A receptor, radioligand binding ([3H]ketanserin competition) |
Why This Matters
This affinity level ensures robust target engagement in in vitro assays while offering a distinct metabolic and pharmacokinetic profile not found in other high-affinity ligands.
- [1] MedChemExpress. 5-HT2A antagonist 3. CAS No. 1134815-69-2. https://www.medchemexpress.eu/5-HT2A-antagonist-3.html View Source
